molecular formula C7H10N2O2S B3087080 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid CAS No. 1170889-48-1

2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid

Cat. No. B3087080
CAS RN: 1170889-48-1
M. Wt: 186.23 g/mol
InChI Key: NNVOIOKXFKNKLS-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Pyrazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles, including 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid derivatives, have been synthesized under various conditions, demonstrating significant biological activities such as antimicrobial, antifungal, antiviral, and antioxidant properties. These compounds, characterized by techniques such as 1H NMR, IR, TLC, and elemental analysis, hold potential in agrochemical and pharmaceutical applications due to their diverse chemical and physical properties (Sheetal et al., 2018).

Chemistry of Pyrazoline Derivatives

The reactivity of pyrazoline derivatives, including those structured around this compound, has been explored for the synthesis of various heterocyclic compounds. These derivatives serve as valuable building blocks in the creation of heterocycles like pyrazolo-imidazoles, thiazoles, and others, demonstrating the compound's significance in the synthesis of diverse classes of heterocyclic compounds and dyes. Such activities highlight the innovative transformations and applications of pyrazoline derivatives in recent scientific research (M. A. Gomaa & H. Ali, 2020).

Pyrazoline Derivatives in Anticancer Research

Research on pyrazoline derivatives, including those related to this compound, has shown that these compounds possess significant biological effects, including anticancer activity. The exploration of pyrazoline derivatives' biological activity underscores their potential as multifunctional agents in pharmaceutical chemistry, particularly in developing new anticancer agents. This area of research continues to be a focal point, with ongoing efforts to synthesize pyrazoline derivatives that exhibit high biological efficacy against cancer (Pushkar Kumar Ray et al., 2022).

Role in Synthesis of Heterocyclic Compounds

The synthesis and biological applications of pyrazole carboxylic acid derivatives, such as this compound, demonstrate their importance in creating compounds with various biological activities, including antimicrobial, anticancer, and antiviral properties. These derivatives are significant in medicinal chemistry due to their role as scaffolds in the synthesis of biologically active compounds, thereby offering a pathway for the design of new therapeutic agents (A. Cetin, 2020).

Future Directions

The development of new pyrazole derivatives with improved pharmacological activities is an active area of research . These compounds have the potential to be developed into effective therapeutic agents for a variety of diseases .

properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-9-6(3-4-8-9)12-5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVOIOKXFKNKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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